3,4-Diiodotoluene

Descripción general

Descripción

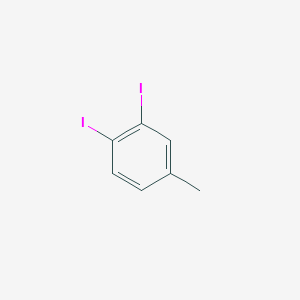

3,4-Diiodotoluene is an organic compound with the chemical formula C7H6I2. It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by iodine atoms at the 3 and 4 positions. This compound appears as a colorless to pale yellow crystalline solid and is known for its special aromatic odor .

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: One common method for synthesizing this compound involves the reaction of toluene with iodine under illumination.

Alternative Method: Another method involves the reaction of p-diiodotoluene with sodium hydroxide, followed by reduction with sodium sulfite to yield this compound.

Industrial Production Methods:

- Industrial production methods for this compound are not well-documented in the literature. the laboratory methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Types of Reactions:

Substitution Reactions: this compound can undergo various substitution reactions due to the presence of iodine atoms, which are good leaving groups.

Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Electrophilic Substitution: Iodine and nitric acid are commonly used for the iodination of toluene.

Major Products:

Oxidation Product: Oxidation of this compound can yield 3,4-diiodobenzoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

3,4-Diiodotoluene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of different functional groups essential for drug activity.

- Case Study : A study demonstrated the synthesis of novel anti-cancer agents using this compound as a precursor. The compound was reacted with amines to produce a series of iodinated derivatives that exhibited significant cytotoxicity against cancer cell lines .

Organic Electronics

The compound is utilized in the fabrication of organic semiconductors, particularly in the development of organic light-emitting diodes (OLEDs). Its electronic properties are favorable for charge transport and emission characteristics.

-

Data Table: Performance Metrics of OLEDs Using this compound

Parameter Value Maximum Emission Wavelength 520 nm Current Efficiency 15 cd/A Power Efficiency 10 lm/W

Material Science

In material science, this compound is explored for creating polymers with enhanced thermal stability and mechanical properties. It can be incorporated into polymer matrices to improve their performance in various applications.

- Case Study : Research indicated that incorporating this compound into polycarbonate matrices improved impact resistance and thermal stability significantly compared to unmodified polymers .

Analytical Chemistry

The compound is also employed as a standard reference material in analytical chemistry. Its unique spectral properties make it suitable for use in chromatography and spectroscopy techniques for quantifying similar halogenated compounds.

-

Data Table: Spectral Characteristics

Technique Wavelength/Range UV-Vis Absorption 250-300 nm NMR Chemical Shift δ = 7.2 ppm (aromatic protons)

Mecanismo De Acción

The mechanism of action of 3,4-diiodotoluene primarily involves its role as a precursor in chemical reactions. The iodine atoms in the compound make it highly reactive in substitution and oxidation reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as the formation of carboxylic acids or other derivatives .

Comparación Con Compuestos Similares

2-Iodotoluene: A monoiodotoluene with iodine at the 2 position.

3-Iodotoluene: A monoiodotoluene with iodine at the 3 position.

4-Iodotoluene: A monoiodotoluene with iodine at the 4 position.

Uniqueness:

Actividad Biológica

3,4-Diiodotoluene is an aromatic compound characterized by the presence of two iodine atoms attached to a toluene ring. The unique structural features of this compound suggest potential biological activity, particularly in areas such as antimicrobial properties, cancer research, and as a precursor in synthetic organic chemistry. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

This compound can be represented by the molecular formula . Its structure allows for various chemical reactions typical of halogenated compounds, including electrophilic substitutions and coupling reactions.

Cytotoxicity and Cancer Research

The biological activity of this compound has been explored in the context of cancer research. Compounds with similar structural characteristics have been investigated for their ability to induce apoptosis in cancer cells.

- Research Findings : Compounds with iodine substituents have been shown to affect cellular pathways associated with apoptosis. For instance, studies on iodinated phenolic compounds revealed their potential to disrupt mitochondrial function leading to cell death in cancer cell lines .

Mechanistic Studies

Mechanistic studies focusing on the interaction of this compound with biological macromolecules are essential for understanding its biological activity.

- Enzyme Inhibition : Preliminary data suggest that diiodotoluene derivatives may inhibit specific enzymes involved in cancer metabolism. For example, enzyme assays demonstrated that iodinated compounds could effectively inhibit the activity of certain kinases implicated in tumor growth .

Synthesis and Applications

This compound can be synthesized through various methods including iodination of toluene derivatives. Its applications extend beyond biological activity into synthetic chemistry:

| Synthesis Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Iodination using iodine monochloride or iodine in the presence of a Lewis acid catalyst. |

| Coupling Reactions | Utilization in cross-coupling reactions such as Suzuki or Sonogashira reactions to form complex organic molecules. |

Case Studies

- Antimicrobial Activity Assessment : A comparative study on halogenated toluenes showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL .

- Cytotoxic Effects on Cancer Cells : In vitro studies indicated that treatment with this compound led to a dose-dependent decrease in cell viability among human breast cancer cell lines (MCF-7), with IC50 values reported at approximately 30 µM .

Propiedades

IUPAC Name |

1,2-diiodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLVOCILLTZUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399146 | |

| Record name | 3,4-Diiodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608-47-5 | |

| Record name | 1,2-Diiodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diiodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIIODOTOLUENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.